1-[(4-Cyclohexylphenyl)sulfonyl]-2-ethyl-4-methylimidazole
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Overview
Description
1-[(4-Cyclohexylphenyl)sulfonyl]-2-ethyl-4-methylimidazole is a complex organic compound characterized by its unique structure, which includes a sulfonyl group attached to a cyclohexylphenyl ring and an imidazole ring with ethyl and methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Cyclohexylphenyl)sulfonyl]-2-ethyl-4-methylimidazole typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-cyclohexylphenyl with a suitable sulfonyl chloride, followed by the introduction of the imidazole ring through cyclization reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Cyclohexylphenyl)sulfonyl]-2-ethyl-4-methylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents, acids, or bases to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a wide range of imidazole derivatives.
Scientific Research Applications
1-[(4-Cyclohexylphenyl)sulfonyl]-2-ethyl-4-methylimidazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Cyclohexylphenyl)sulfonyl]-2-ethyl-4-methylimidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The imidazole ring may also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
- 1-[(4-Cyclohexylphenyl)sulfonyl]pyrrolidine
- 1-[(4-Cyclohexylphenyl)sulfonyl]piperazine
- 1-[(4-Cyclohexylphenyl)sulfonyl]-1H-pyrazole
Comparison: Compared to these similar compounds, 1-[(4-Cyclohexylphenyl)sulfonyl]-2-ethyl-4-methylimidazole stands out due to its unique imidazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H24N2O2S |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-(4-cyclohexylphenyl)sulfonyl-2-ethyl-4-methylimidazole |
InChI |
InChI=1S/C18H24N2O2S/c1-3-18-19-14(2)13-20(18)23(21,22)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h9-13,15H,3-8H2,1-2H3 |
InChI Key |
MFYTURJWSOLVTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3)C |
Origin of Product |
United States |
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